3-(Butyrylamino)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide is a novel SPAK inhibitor [ [] ]. SPAK (STE20/SPS1-related proline/alanine-rich kinase) plays a critical role in the WNK-SPAK-NKCC1 cascade, a signaling pathway implicated in various physiological processes, including ion transport, cell volume regulation, and neuronal excitability.
3-(Butyrylamino)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide acts as a selective inhibitor of SPAK, targeting the WNK-SPAK-NKCC1 cascade [ [] ]. While its precise binding site and inhibitory mechanism are yet to be fully elucidated, its ability to reduce the activation of the WNK-SPAK-NKCC1 complex suggests a direct interaction with SPAK, hindering its kinase activity. This inhibition subsequently diminishes the phosphorylation and activation of NKCC1, a sodium-potassium-chloride cotransporter.
Research suggests that 3-(Butyrylamino)-N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzamide, referred to as ZT-1a in the research, has potential applications in the treatment of stroke, particularly in cases with comorbid hypertension [ [] ]. This compound has demonstrated significant efficacy in reducing brain lesion size and neurological function deficits in an experimental stroke model with comorbid hypertension. The study highlighted that administering ZT-1a post-stroke in angiotensin II-infused hypertensive mice led to a noticeable decrease in WNK-SPAK-NKCC1 complex activation, brain lesion size, and neurological function deficits without affecting blood pressure and cerebral blood flow [ [] ]. This suggests its potential as a therapeutic target for stroke with comorbid hypertension.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: